2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester
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Overview
Description
2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenylmethoxy group and a methyl ester group, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester typically involves multiple steps. One common method includes the reaction of 2-methylpropan-2-yl chloroformate with 3-phenylmethoxypropanoic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]acetic acid tert-butyl ester
- (2R,3S)-N-tert-Butoxycarbonyl-3-phenylisoserine methyl ester
- Methyl 3-hydroxy-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoate
Uniqueness
What sets 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
67389-46-2 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)20-4)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
NBXORVXJSRWYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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